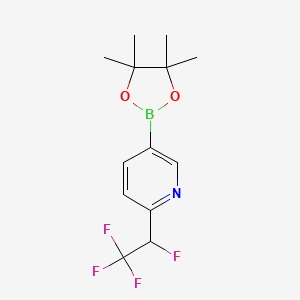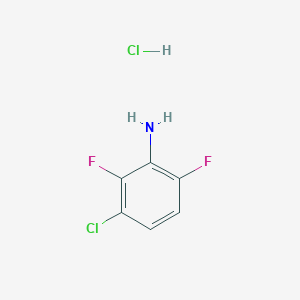![molecular formula C16H25N3O3 B7450829 1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)
1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. This compound is commonly known as TIPP, and it belongs to the class of piperazine derivatives.
作用机制
The mechanism of action of TIPP is primarily based on its interaction with the mu-opioid receptor. It acts as a selective agonist of this receptor, which is responsible for mediating the analgesic effects of opioids. TIPP has been shown to bind to the receptor with high affinity and to activate downstream signaling pathways that lead to pain relief.
Biochemical and Physiological Effects:
TIPP has several biochemical and physiological effects, primarily related to its interaction with the mu-opioid receptor. It has been shown to induce analgesia, reduce inflammation, and modulate the immune system. TIPP has also been found to have a low potential for inducing tolerance, dependence, and addiction, making it a safer alternative to traditional opioids.
实验室实验的优点和局限性
One of the main advantages of TIPP for lab experiments is its high selectivity and potency for the mu-opioid receptor. This allows researchers to study the effects of opioid agonists on this receptor in a more precise and controlled manner. However, one limitation of TIPP is its relatively high cost compared to other opioid agonists, which may limit its widespread use in research.
未来方向
There are several future directions for research on TIPP, including:
1. Further studies on its mechanism of action and downstream signaling pathways.
2. Exploration of its potential applications in the treatment of other conditions, such as anxiety, depression, and addiction.
3. Development of new derivatives of TIPP with improved pharmacological properties, such as increased potency and selectivity.
4. Investigation of its potential use in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, TIPP is a promising compound with potential applications in medicinal chemistry, drug development, and neuroscience. Its high selectivity and potency for the mu-opioid receptor make it a valuable tool for studying opioid agonists and their effects. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
合成方法
The synthesis of TIPP involves several steps, including the condensation of piperazine with a propenoyl group, followed by the reaction with a piperidine-4-carbonyl group. The final product is obtained by the addition of trimethylamine to the reaction mixture. The yield of TIPP is typically high, and the compound can be purified by column chromatography.
科学研究应用
TIPP has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit a high affinity for the mu-opioid receptor, which is a target for many pain-relieving drugs. TIPP has also been found to have a potent analgesic effect in animal models, making it a promising candidate for the development of new pain medications.
属性
IUPAC Name |
1,3,3-trimethyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-5-13(20)18-8-6-12(7-9-18)14(21)19-11-10-17(4)15(22)16(19,2)3/h5,12H,1,6-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWHISNVPCLUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1C(=O)C2CCN(CC2)C(=O)C=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Ethyl-1,2-oxazol-3-yl)-[9-[2-(hydroxymethyl)-6-methylpyrimidin-4-yl]-3,9-diazabicyclo[4.2.1]nonan-3-yl]methanone](/img/structure/B7450758.png)
![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)
![N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-4-phenylbenzamide](/img/structure/B7450776.png)
![N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide](/img/structure/B7450778.png)
![1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450780.png)
![N-ethyl-N-{[(2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B7450798.png)
![N-ethyl-N-{2-oxo-2-[2-(propan-2-yl)piperidin-1-yl]ethyl}prop-2-enamide](/img/structure/B7450804.png)
![1-{4-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl}prop-2-en-1-one](/img/structure/B7450809.png)
![N-(2-{[1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidin-4-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7450824.png)
![1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450825.png)


